molecular formula C32H32O2P2 B12833360 Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)

Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)

Cat. No.: B12833360
M. Wt: 510.5 g/mol
InChI Key: STRLELIKQUPKQI-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) typically involves the reaction of bicyclo[2.2.2]octane derivatives with diphenylphosphine oxide under controlled conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine compound.

Scientific Research Applications

Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) has several applications in scientific research:

Mechanism of Action

The mechanism by which Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) exerts its effects involves its ability to coordinate with metal ions and other molecules. This coordination can influence the reactivity and stability of the compound, making it a valuable tool in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) is unique due to its dual phosphine oxide groups, which enhance its ability to act as a ligand and participate in various chemical reactions. This makes it particularly valuable in catalysis and coordination chemistry .

Properties

Molecular Formula

C32H32O2P2

Molecular Weight

510.5 g/mol

IUPAC Name

1,4-bis(diphenylphosphoryl)bicyclo[2.2.2]octane

InChI

InChI=1S/C32H32O2P2/c33-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-24-32(25-22-31,26-23-31)36(34,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2

InChI Key

STRLELIKQUPKQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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